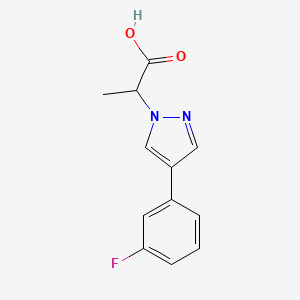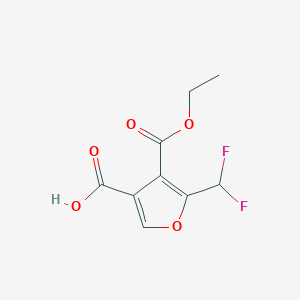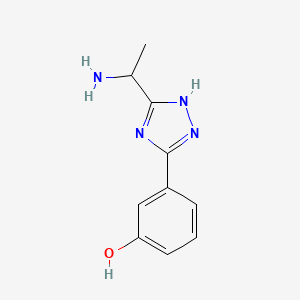
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isobutyl group, a methoxy group, and a phenol group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions using appropriate hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)phenol
- 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methylphenol
- 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
Uniqueness
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-methoxy-4-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)6-12-14-13(16-15-12)9-4-5-10(17)11(7-9)18-3/h4-5,7-8,17H,6H2,1-3H3,(H,14,15,16) |
Clé InChI |
WYMCLWAXVIMQNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)








![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
